

Unveiling the Spectroscopic Profile of Fura-5F: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Fura-5F pentapotassium*

Cat. No.: *B15555720*

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This technical guide provides an in-depth exploration of the spectral properties of Fura-5F, a fluorescent calcium indicator crucial for researchers, scientists, and drug development professionals. Fura-5F, a derivative of the ratiometric dye Fura-2, is designed for the quantitative measurement of intracellular calcium concentrations. Its lower binding affinity for Ca^{2+} makes it particularly suitable for studying cellular environments with high calcium levels, where indicators like Fura-2 would be saturated.

Core Spectral Characteristics

Fura-5F is a ratiometric indicator, meaning that the concentration of intracellular calcium is determined by the ratio of fluorescence intensities at two different excitation wavelengths. Upon binding with Ca^{2+} , Fura-5F undergoes a conformational change that shifts its excitation spectrum to shorter wavelengths. The emission wavelength, however, remains relatively constant. This ratiometric measurement technique offers a significant advantage by minimizing the impact of experimental variables such as dye concentration, photobleaching, and cell thickness, thereby enabling more accurate and reproducible quantification of calcium levels.[\[1\]](#) [\[2\]](#)

The Ca^{2+} -dependent spectral shifts of Fura-5F are nearly identical to those of its parent compound, Fura-2.[\[3\]](#) This allows researchers to utilize the same optical filter sets and imaging equipment established for Fura-2 studies.[\[3\]](#)

Quantitative Spectral Data

The following tables summarize the key spectral and binding properties of Fura-5F, with comparative data for Fura-2 provided for context.

Property	Fura-5F	Fura-2	Source
Excitation Wavelength (Ca ²⁺ -bound)	~336-340 nm	~335-340 nm	[4][5]
Excitation Wavelength (Ca ²⁺ -free)	~363-380 nm	~363-380 nm	[4][5]
Emission Wavelength	~510-512 nm	~510 nm	[4][5]
Dissociation Constant (K _d) for Ca ²⁺	~400 nM	~135-224 nM	[3]

Note: The spectral properties of Fura-5F are very similar to Fura-2. While specific quantum yield and extinction coefficient values for Fura-5F are not readily available, the values for Fura-2 can serve as a close approximation due to their structural similarity.

Property	Fura-2 (Approximation for Fura-5F)	Source
Quantum Yield (Ca ²⁺ -free)	0.23	[5]
Quantum Yield (Ca ²⁺ -bound)	0.49	[5]
Extinction Coefficient (Ca ²⁺ -free at 363 nm)	~28,000 M ⁻¹ cm ⁻¹	[6]
Extinction Coefficient (Ca ²⁺ -bound at 335 nm)	~30,000 M ⁻¹ cm ⁻¹	[6]

Experimental Protocols

The experimental procedures for using Fura-5F are analogous to those for Fura-2 AM. The following provides a generalized workflow for loading cells and performing calcium imaging.

Cell Loading with Fura-5F AM

The acetoxymethyl (AM) ester form of Fura-5F is a cell-permeant version of the dye. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, calcium-sensitive form of Fura-5F in the cytoplasm.[\[7\]](#)

Materials:

- Fura-5F AM
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic F-127 (optional, to aid in dye solubilization)
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
- Probenecid (optional, to inhibit dye leakage)

Protocol:

- Prepare a stock solution: Dissolve Fura-5F AM in anhydrous DMSO to a stock concentration of 1-5 mM.
- Prepare the loading buffer: Dilute the Fura-5F AM stock solution into the physiological buffer to a final working concentration of 1-5 μ M. The addition of Pluronic F-127 (typically at 0.02-0.04%) can help to prevent dye aggregation. Probenecid can also be included to reduce dye extrusion from the cells.
- Cell Loading:
 - For adherent cells, replace the culture medium with the Fura-5F AM loading buffer and incubate for 30-60 minutes at 37°C.
 - For cells in suspension, pellet the cells and resuspend them in the loading buffer, followed by incubation under the same conditions.
- Wash: After incubation, wash the cells twice with fresh, pre-warmed physiological buffer to remove any extracellular dye.

- De-esterification: Incubate the cells for an additional 30 minutes at room temperature to allow for the complete cleavage of the AM esters by intracellular esterases.
- Imaging: The cells are now loaded with Fura-5F and ready for fluorescence imaging.

Calcium Imaging and Ratiometric Measurement

Instrumentation:

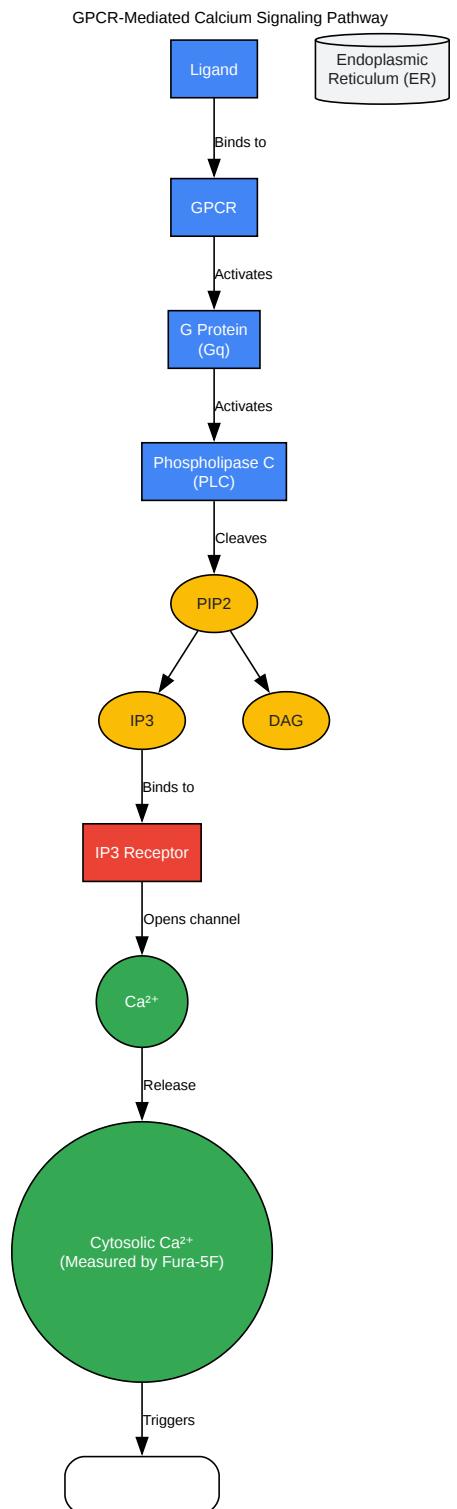
- A fluorescence microscope equipped with an excitation light source capable of rapidly switching between \sim 340 nm and \sim 380 nm.
- An emission filter centered around \sim 510 nm.
- A sensitive camera (e.g., sCMOS or EMCCD) for capturing the fluorescence images.
- Image acquisition and analysis software capable of performing ratiometric calculations.

Procedure:

- Mount the loaded cells on the microscope stage.
- Acquire a pair of images, one with excitation at \sim 340 nm and the other at \sim 380 nm, while collecting the emission at \sim 510 nm for both.
- The ratio of the fluorescence intensity from the 340 nm excitation to the 380 nm excitation (F340/F380) is then calculated for each pixel or region of interest.
- This ratio is directly proportional to the intracellular calcium concentration and can be calibrated to determine absolute Ca^{2+} levels.

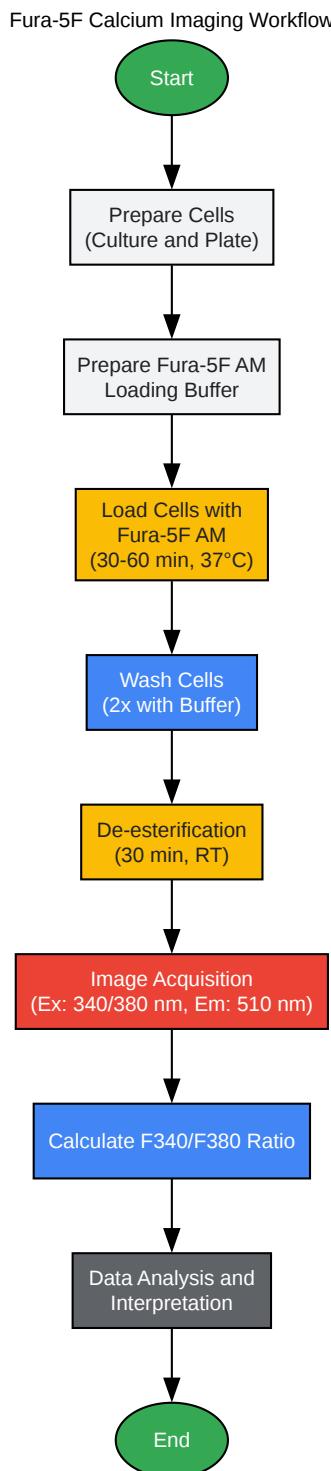
Visualizing Cellular Processes and Workflows

To further elucidate the application of Fura-5F, the following diagrams illustrate a typical calcium signaling pathway and the experimental workflow for calcium imaging.



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Caption: A diagram illustrating a common GPCR signaling pathway leading to intracellular calcium release.



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Caption: A flowchart outlining the key steps in a typical Fura-5F calcium imaging experiment.

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